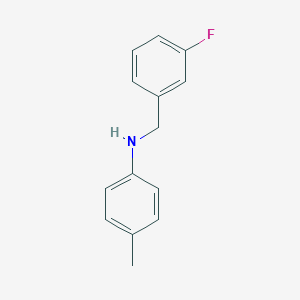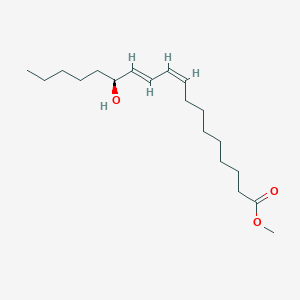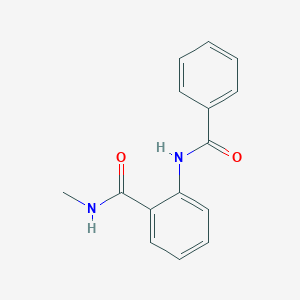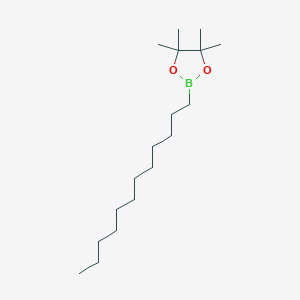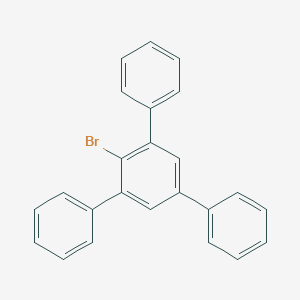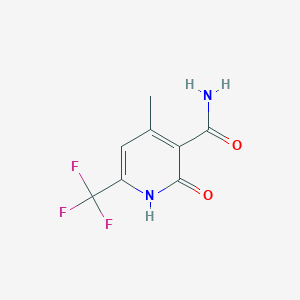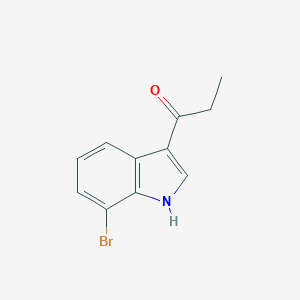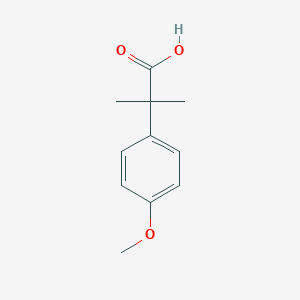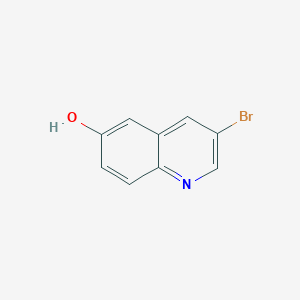
3-Bromoquinolin-6-ol
概要
説明
“3-Bromoquinolin-6-ol” is a chemical compound with the molecular formula C9H6BrNO . It is used as a reagent in the preparation of analogs of quinolin-6-yloxyacetamide fungicides . The compound is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The molecular structure of “3-Bromoquinolin-6-ol” consists of a quinoline ring system with a bromine atom attached at the 3-position and a hydroxyl group at the 6-position . The InChI code for the compound is 1S/C9H6BrNO/c10-7-3-6-4-8(12)1-2-9(6)11-5-7/h1-5,12H .
Physical And Chemical Properties Analysis
“3-Bromoquinolin-6-ol” has a molecular weight of 224.05 g/mol . It has one hydrogen bond donor (the hydroxyl group) and two hydrogen bond acceptors (the nitrogen in the quinoline ring and the oxygen in the hydroxyl group) . The compound is solid at room temperature .
科学的研究の応用
Synthesis and Antibacterial Properties
3-Bromoquinolin-6-ol and its derivatives have been studied extensively for their synthesis methods and potential applications in antibacterial treatments. A notable study presented the synthesis of new 6-Bromoquinolin-4-ol derivatives (3a–3h) through Chan–Lam coupling, exploring various solvents and bases. These derivatives showed promising results against ESBL producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA). The antibacterial potency was evaluated through in vitro methods, with compound 3e showing the highest activity. Molecular docking investigations and density functional theory (DFT) findings provided insights into the structural and physical properties of these molecules, indicating an energy gap from 4.93 to 5.07 eV (Arshad et al., 2022).
Synthesis Methodologies
The compound has been involved in various synthesis methodologies, demonstrating its versatility in chemical reactions. The use of 2,2,3-Tribromopropanal in the Skraup-Type synthesis of 3-Bromoquinolin-6-ols has been noted for transforming diversely substituted 4-nitro- and 4-methoxyanilines into these compounds, which can further carry additional substituents at positions 7 and 8. This approach highlights the compound's adaptability in generating functionally diverse molecules (Lamberth et al., 2014).
Functionalization and Ligand Synthesis
3-Bromoquinolin-6-ol has also played a pivotal role in the development of novel chelating ligands and ligands for protein interaction domains. The Friedländer approach was utilized for incorporating 6-bromoquinoline into novel chelating ligands, offering insights into the compound's potential in ligand synthesis and its optical properties. These derivatives were examined for their unusually high emission quantum yield, indicating potential applications in photonic and electronic devices (Hu, Zhang, & Thummel, 2003).
Pharmaceutical Intermediates
The synthesis of specific derivatives of 3-Bromoquinolin-6-ol has been pivotal in creating intermediates for pharmaceutical applications. For instance, derivatives synthesized from 6-bromoquinolin-4-ol have served as crucial intermediates in PI3K/mTOR inhibitors, demonstrating the compound's significance in the pharmaceutical industry for developing novel therapeutic agents (Lei et al., 2015).
Safety And Hazards
The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, using personal protective equipment, ensuring adequate ventilation, and washing off with soap and plenty of water in case of skin contact .
特性
IUPAC Name |
3-bromoquinolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-3-6-4-8(12)1-2-9(6)11-5-7/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCRMJVOMNKTGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564250 | |
| Record name | 3-Bromoquinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromoquinolin-6-ol | |
CAS RN |
13669-57-3 | |
| Record name | 3-Bromoquinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

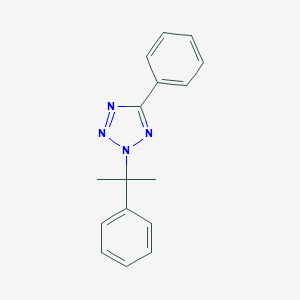
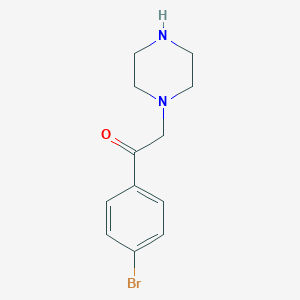
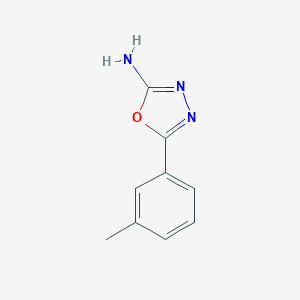
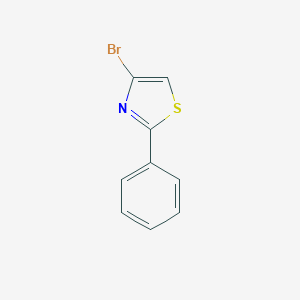
![7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile](/img/structure/B174044.png)
